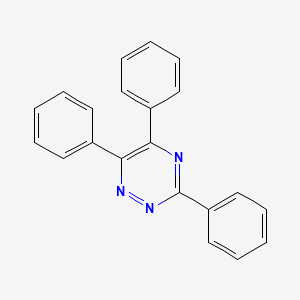

3,5,6-Triphenyl-1,2,4-triazine

Description

Overview of 1,2,4-Triazine (B1199460) Heterocycles in Academic Research

The 1,2,4-triazine ring system is a significant scaffold in organic and medicinal chemistry due to its diverse range of applications and biological activities. jmchemsci.commdpi.com These heterocycles are fundamental building blocks in the design of new organic molecules with specific functions. bohrium.com Academic research has extensively explored 1,2,4-triazine derivatives, revealing their potential in various fields.

In medicinal chemistry, 1,2,4-triazines are recognized for their broad spectrum of biological activities. ijpsr.info Numerous studies have reported their efficacy as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. mdpi.comscirp.orgresearchgate.net The versatility of the 1,2,4-triazine core allows for the synthesis of a vast library of derivatives, some of which have been investigated in advanced clinical research. jmchemsci.com

Beyond biological applications, 1,2,4-triazines are also prominent in materials science. mdpi.com Their electron-deficient nature, a result of the electronegative nitrogen atoms in the ring, makes them suitable as strong electron-acceptor units. mdpi.combohrium.com This property is exploited in the development of organic optoelectronic materials, such as those used in n-type semiconductors and dye-sensitized solar cells. mdpi.com The synthesis of novel 1,2,4-triazine derivatives and their fused-ring systems is an active area of research, continually expanding their applications. scirp.orgresearchgate.netresearchgate.net

Significance of Triphenyl Substitution Patterns in 1,2,4-Triazine Chemistry

The triphenyl substitution pattern leads to significant steric hindrance, forcing the phenyl rings to rotate out of the plane of the central triazine ring. This creates a distinct three-dimensional, propeller-like shape. This specific geometry is crucial as it influences the molecule's photophysical properties and its packing behavior in the solid state, which are important for applications in materials science.

While research on 3,5,6-triphenyl-1,2,4-triazine itself is specific, the broader importance of triphenyl-substituted triazines is well-documented, particularly for the isomeric 2,4,6-triphenyl-1,3,5-triazine (B147588). This related compound is widely used as a building block for high-performance materials. ias.ac.inchemimpex.com For instance, 2,4,6-triphenyl-1,3,5-triazine and its derivatives are utilized as host materials in Organic Light-Emitting Diodes (OLEDs), in the development of organic solar cells, and as fluorescent dyes. ias.ac.inchemimpex.comsioc-journal.cn The triphenyl substitution pattern in these triazines contributes to excellent thermal stability and efficient charge transport properties, which are critical for the performance and longevity of electronic devices. chemimpex.com The study of such isomers provides valuable insights into the potential applications that could be explored for this compound, particularly in the realm of materials chemistry.

Table 2: Mentioned Chemical Compounds

| Compound Name | Core Structure | Substitution |

|---|---|---|

| This compound | 1,2,4-Triazine | 3,5,6-Triphenyl |

| 1,2,3-Triazine | 1,2,3-Triazine | Unsubstituted |

| 1,3,5-Triazine (B166579) | 1,3,5-Triazine | Unsubstituted |

| 1,2,4-Triazine | 1,2,4-Triazine | Unsubstituted |

Structure

3D Structure

Properties

IUPAC Name |

3,5,6-triphenyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-24-21(22-19)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJWQBWRRPZDAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423371 | |

| Record name | 3,5,6-triphenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24108-44-9 | |

| Record name | 3,5,6-triphenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,6-TRIPHENYL-1,2,4-TRIAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5,6 Triphenyl 1,2,4 Triazine and Its Derivatives

Direct Synthesis Approaches to 3,5,6-Triphenyl-1,2,4-triazine

Several direct methods are employed for the synthesis of the this compound scaffold. These approaches often involve the condensation of 1,2-dicarbonyl compounds with other reagents. arkat-usa.org

Cyclization Reactions of Hydrazides under Reductive Conditions

One prominent method for synthesizing ring-fused researchgate.netmdpi.comrsc.orgtriazines involves the reductive cyclization of nitroarylhydrazides. mdpi.comresearchgate.net This strategy has been successfully applied to produce various (hetero)arene ring-fused 3-phenyl researchgate.netmdpi.comrsc.orgtriazines. mdpi.com The process typically begins with the synthesis of nitroarylhydrazides from ortho-nitro hydroxyarenes through aromatic nucleophilic substitution with benzhydrazide. mdpi.com The subsequent reductive cyclization of these hydrazides leads to the formation of the triazine ring. mdpi.comacs.org For instance, N′-(2-nitronaphthalen-1-yl)benzohydrazide can be cyclized to 3-phenylnaphtho[2,1-e] researchgate.netmdpi.comrsc.orgtriazine using tin powder in acetic acid. mdpi.com

| Starting Material | Reagents | Product | Yield | Reference |

| N′-(2-Nitronaphthalen-1-yl)benzohydrazide | Sn, AcOH | 3-Phenylnaphtho[2,1-e] researchgate.netmdpi.comrsc.orgtriazine | 80-84% | mdpi.com |

| N′-(4-Chloro-3-nitroquinolin-2-yl)benzohydrazide | Sn, AcOH | 3-Phenyl researchgate.netmdpi.comrsc.orgtriazino[5,6-c]quinoline | 50-55% | mdpi.com |

Reactions of ortho-Quinones with Benzamidrazone

Another effective route to 1,2,4-triazines is the reaction of ortho-quinones with benzamidrazone. mdpi.comresearchgate.net Benzamidrazone itself is typically prepared from benzonitrile (B105546) and hydrazine (B178648) hydrate. mdpi.com This method has been utilized to synthesize various 3-phenyl researchgate.netmdpi.comrsc.orgtriazines. For example, the reaction of phenanthrene-9,10-dione with benzamidrazone yields 3-phenylphenanthro[9,10-e] researchgate.netmdpi.comrsc.orgtriazine in high yield. mdpi.com

| ortho-Quinone | Reagent | Product | Yield | Reference |

| Phenanthrene-9,10-dione | Benzamidrazone | 3-Phenylphenanthro[9,10-e] researchgate.netmdpi.comrsc.orgtriazine | 86% | mdpi.com |

Formation via Aromatic Aldehyde Azine Reactions

The reaction of aromatic aldehyde azines with strong bases, such as potassium t-butoxide in boiling toluene, can lead to the formation of 3,5,6-triaryl-1,2,4-triazines among other products. rsc.orgacgpubs.org This reaction proceeds through a complex mechanism and can result in a mixture of different heterocyclic compounds. rsc.org

Synthesis of Functionalized and Dihydro-1,2,4-triazine Derivatives related to this compound

The functionalization of the 1,2,4-triazine (B1199460) ring is crucial for modifying its properties and biological activity. This is often achieved by introducing substituents at various positions of the pre-formed triazine core.

Synthesis of 3-Substituted-5,6-diphenyl-1,2,4-triazines

A common strategy for synthesizing 3-substituted-5,6-diphenyl-1,2,4-triazines involves the condensation of benzil (B1666583) with various acylhydrazides in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. arkat-usa.org This method allows for the introduction of a wide range of aromatic and heterocyclic groups at the 3-position of the 5,6-diphenyl-1,2,4-triazine (B1616786) scaffold. arkat-usa.org Another approach involves the nucleophilic substitution of a suitable leaving group at the 3-position. For example, various 3-substituted 5,6-diaryl-as-triazines can be synthesized through the nucleophilic substitution reaction of 5,6-diaryl-3-methylsulfonyl-as-triazines with O, N, and C-nucleophiles. nih.gov Similarly, 3-chloro-5,6-diphenyl-1,2,4-triazine (B1585372) can react with primary amines to yield 3-substituted amino-5,6-diphenyl-1,2,4-triazines. researchgate.net

| Starting Material | Reagents | Product Type | Reference |

| Benzil and Acylhydrazides | NH4OAc, AcOH | 3-Substituted-5,6-diphenyl-1,2,4-triazines | arkat-usa.org |

| 5,6-Diaryl-3-methylsulfonyl-as-triazines | O, N, C-Nucleophiles | 3-Substituted-5,6-diaryl-as-triazines | nih.gov |

| 3-Chloro-5,6-diphenyl-1,2,4-triazine | Primary Amines | 3-Substituted amino-5,6-diphenyl-1,2,4-triazines | researchgate.net |

Derivatization at the 3-Position: Formation of α-(5,6-diphenyl-1,2,4-triazin-3-yl)methylenetriphenyl-phosphorane and Subsequent Condensations

Further derivatization at the 3-position can be achieved through the formation of a phosphonium (B103445) ylide. Specifically, 3-methyl-5,6-diphenyl-1,2,4-triazine (B11971295) can be converted to 3-trichloromethyl-5,6-diphenyl-1,2,4-triazine upon treatment with chlorine. researchgate.net This intermediate, when reacted with triphenylphosphine, yields α-(5,6-diphenyl-1,2,4-triazin-3-yl)methylenetriphenyl-phosphorane. researchgate.net This ylide is a versatile intermediate that can undergo condensation reactions with various aldehydes to afford 3-alkenyl-5,6-diphenyl-1,2,4-triazines. researchgate.net

Preparative Routes to Dihydro-1,2,4-triazines

The synthesis of dihydro-1,2,4-triazines can be achieved through various chemical reactions, often involving cyclization or condensation mechanisms. These methods allow for the creation of diverse derivatives with different substitution patterns.

One common approach involves the cyclocondensation of amidrazones with α-dicarbonyl compounds or their equivalents. For instance, substituted 4,5-dihydro-1,2,4-triazin-6-ones have been prepared through the cyclocondensation of amidrazones with α-halo esters. acgpubs.org Another route utilizes the reaction of arylhydrazonomalononitriles with phenylhydrazine (B124118) to form amidrazones, which then cyclize to yield 2-aryl-5-phenylhydrazono-2,5-dihydro- Current time information in Bangalore, IN.mdpi.comrsc.org-triazine-6-carbonitriles upon reaction with dimethylformamide dimethylacetal (DMFDMA). nih.gov

Fused dihydro-1,2,4-triazine systems can also be synthesized. A versatile method for preparing 3,7-diaryl-1,4-dihydro Current time information in Bangalore, IN.mdpi.comrsc.orgtriazolo[5,1-c] Current time information in Bangalore, IN.mdpi.comrsc.orgtriazines involves the alkylation and subsequent cyclization of 3,5-dibromo-1H-1,2,4-triazole, followed by a Suzuki coupling reaction with arylboronic acids. thieme-connect.com Similarly, dihydroimidazo[5,1-c] Current time information in Bangalore, IN.mdpi.comrsc.orgtriazine-3,6-diones are prepared through successive alkylation and regioselective thionation of hydantoins, followed by a cyclization reaction with hydrazine hydrate. beilstein-journals.org

The condensation of 4,5-dihydro-1,2,4-triazin-6-ones with aromatic aldehydes in the presence of potassium acetate and acetic acid provides a pathway to 5-arylidene-4,5-dihydro-1,2,4-triazin-6-ones. acgpubs.org Additionally, 3-thioxo-1,2,4-triazin-5-one derivatives, a class of dihydro-1,2,4-triazines, can be formed by the condensation of (E)-4-(4'-bromostyryl)-2-oxo-3-butenoic acid with thiosemicarbazide, which forms a thiosemicarbazone intermediate that cyclizes upon treatment with potassium carbonate. scirp.org

Furthermore, an oxidative cyclization of functionally substituted amidrazones in the presence of DBU and Pd/C has been developed for the preparation of 1,4-dihydrobenzo[e] Current time information in Bangalore, IN.mdpi.comrsc.orgtriazines. mdpi.com

Table 1: Selected Synthetic Routes to Dihydro-1,2,4-triazine Derivatives

| Starting Materials | Reagents/Conditions | Product Type | Yield | Reference |

| Amidrazones and α-halo esters | Base | 4,5-Dihydro-1,2,4-triazin-6-ones | - | acgpubs.org |

| Arylhydrazonomalononitriles and Phenylhydrazine | DMFDMA | 2-Aryl-5-phenylhydrazono-2,5-dihydro- Current time information in Bangalore, IN.mdpi.comrsc.org-triazine-6-carbonitriles | - | nih.gov |

| 3,5-Dibromo-1H-1,2,4-triazole and Arylboronic acids | Alkylation/Cyclization, then Suzuki Coupling | 3,7-Diaryl-1,4-dihydro Current time information in Bangalore, IN.mdpi.comrsc.orgtriazolo[5,1-c] Current time information in Bangalore, IN.mdpi.comrsc.orgtriazines | 67% | thieme-connect.com |

| Hydantoins | Alkylation, Thionation, Hydrazine Hydrate | Dihydroimidazo[5,1-c] Current time information in Bangalore, IN.mdpi.comrsc.orgtriazine-3,6-diones | ~90% | beilstein-journals.org |

| 4,5-Dihydro-1,2,4-triazin-6-ones and Aromatic aldehydes | Potassium Acetate/Acetic Acid, Reflux | 5-Arylidene-4,5-dihydro-1,2,4-triazin-6-ones | 50-65% | acgpubs.org |

| (E)-4-(4'-bromostyryl)-2-oxo-3-butenoic acid and Thiosemicarbazide | EtOH-NaOAc, then K2CO3-EtOH | 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)one | - | scirp.org |

| Functionally substituted amidrazones | DBU, Pd/C | 1,4-Dihydrobenzo[e] Current time information in Bangalore, IN.mdpi.comrsc.orgtriazines | up to 85% | mdpi.com |

Synthesis of 1-(4-methyl-3,5,6-triphenyl-1,4,5,6-tetrahydro-1,2,4-triazin-6-yl)ethanol

The synthesis of 1-(4-methyl-3,5,6-triphenyl-1,4,5,6-tetrahydro-1,2,4-triazin-6-yl)ethanol is achieved through a photochemical reaction. rsc.org The starting material for this synthesis is the hydrochloride salt of 4-methyl-3,5,6-triphenyl-4,5-dihydro-1,2,4-triazine.

When an ethanolic solution of 4-methyl-3,5,6-triphenyl-4,5-dihydro-1,2,4-triazinium chloride is irradiated with a high-pressure mercury immersion lamp (at wavelengths greater than or equal to 300 nm), it undergoes a reaction to furnish the 6-(1-hydroxyethyl) adduct, which is the target compound. rsc.org This product is formed alongside other compounds resulting from reductions, ring contractions, and dehydrogenations. rsc.org The definitive structure of 1-(4-methyl-3,5,6-triphenyl-1,4,5,6-tetrahydro-1,2,4-triazin-6-yl)ethanol was confirmed through ¹H and ¹³C NMR spectroscopy and unequivocally established by an X-ray diffraction study. rsc.orgdntb.gov.ua

Table 2: Synthesis of 1-(4-methyl-3,5,6-triphenyl-1,4,5,6-tetrahydro-1,2,4-triazin-6-yl)ethanol

| Starting Material | Reagents/Conditions | Product | Analytical Method | Reference |

| 4-Methyl-3,5,6-triphenyl-4,5-dihydro-1,2,4-triazinium chloride | Ethanol (B145695), hv (λ ≥ 300 nm) | 1-(4-methyl-3,5,6-triphenyl-1,4,5,6-tetrahydro-1,2,4-triazin-6-yl)ethanol | ¹H NMR, ¹³C NMR, X-ray Diffraction | rsc.org |

Chemical Reactivity and Transformation Pathways of 3,5,6 Triphenyl 1,2,4 Triazine

Photochemical Reactivity of 3,5,6-Triphenyl-1,2,4-triazine

The interaction of this compound with light initiates a cascade of chemical transformations, primarily involving reduction and subsequent rearrangement of the triazine ring.

Photoreduction and Ring Contraction Reactions

Broadband ultraviolet irradiation of this compound in neat triethylamine (B128534) as a solvent leads to the rapid degradation of the starting material. This process involves the N-dealkylation of the triethylamine and results in the formation of a major reduction product, 2,5-dihydro-3,5,6-triphenyl-1,2,4-triazine. Alongside this, several other products are formed through a reductive ring contraction pathway. Notable among these are 3,5-diphenyl-1,2,4-triazole and 2,3-di-(3,5-diphenyl-1,2,4-triazol-1-yl)butane, the latter of which is a complex mixture of diastereomers. The reaction also produces a labile photoreduction product that, during chromatographic work-up, leads to the formation of benzil (B1666583).

The reaction pathway is influenced by the presence of acid. When irradiated in propan-2-ol in the absence of hydrochloric acid, this compound forms the 2,5-dihydrotriazine (25% yield), as well as the imidazoles 2,4,5-triphenylimidazole (B1675074) (14.5%) and phenanthro[9,10-d]imidazole (3%), and the tetrahydro derivative (±)-cis-3,5,6-triphenyl-1,4,5,6-tetrahydro-1,2,4-triazine (41%). researchgate.net The 2,5-dihydrotriazine itself is stable to further irradiation in the absence of acid. researchgate.net However, in the presence of hydrochloric acid, the irradiation of this compound in propan-2-ol yields ring-contraction products, specifically a pyrazole (B372694) and an imidazole (B134444), with the imidazole being the major product. researchgate.net This indicates that the neutral aromatic triazine is the species that is photoreduced, while the acid facilitates the subsequent ring contraction of the dihydro intermediates. researchgate.net

Table 1: Products of Photoreduction of this compound

| Reaction Conditions | Products | Yield (%) |

|---|---|---|

| UV irradiation in triethylamine | 2,5-Dihydro-3,5,6-triphenyl-1,2,4-triazine | Significant |

| 3,5-Diphenyl-1,2,4-triazole | - | |

| 2,3-di-(3,5-Diphenyl-1,2,4-triazol-1-yl)butane | - | |

| Benzil (from labile intermediate) | - | |

| Irradiation in propan-2-ol (no acid) | 2,5-Dihydro-3,5,6-triphenyl-1,2,4-triazine | 25 |

| 2,4,5-Triphenylimidazole | 14.5 | |

| Phenanthro[9,10-d]imidazole | 3 | |

| (±)-cis-3,5,6-Triphenyl-1,4,5,6-tetrahydro-1,2,4-triazine | 41 | |

| Irradiation in propan-2-ol (with HCl) | Pyrazole derivative | 79 (total) |

| Imidazole derivative (major) |

Triplet State Characteristics and Quantum Yield of Formation

The photochemistry of this compound is dictated by the properties of its excited triplet state. Upon excitation, the molecule efficiently undergoes intersystem crossing to the triplet state, while fluorescence is negligible. The quantum yield of triplet formation (ΦT) is substantial in solution at room temperature.

The triplet-triplet (T-T) absorption spectrum of this compound in acetonitrile (B52724) exhibits a maximum at 400 nm. The triplet state decays via a first-order process with a lifetime (τT) of 0.7 µs in the absence of quenchers. In glassy media at -196 °C, phosphorescence is observed with a maximum at 520 nm, corresponding to a triplet energy (ET) of approximately 240 kJ mol−1. The phosphorescence quantum yield (Φp) is low, at 0.01, with a lifetime (τp) of about 2 ms. The triplet state is efficiently quenched by amines like triethylamine (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO).

Table 2: Triplet State Properties of this compound

| Property | Value | Conditions |

|---|---|---|

| T-T Absorption Maximum (λmax) | 400 nm | Acetonitrile, Room Temperature |

| Triplet Lifetime (τT) | 0.7 µs | Acetonitrile, Room Temperature |

| Triplet Energy (ET) | ~240 kJ mol−1 | Ethanol (B145695), -196 °C |

| Phosphorescence Maximum (λp) | 520 nm | Ethanol, -196 °C |

| Phosphorescence Quantum Yield (Φp) | 0.01 | Ethanol, -196 °C |

| Phosphorescence Lifetime (τp) | ~2 ms | Ethanol, -196 °C |

| Triplet Quenching Rate Constant by TEA (kq) | (0.9–1.5) × 108 M−1 s−1 | Acetonitrile |

| Triplet Quenching Rate Constant by DABCO (kq) | ~3 × 109 M−1 s−1 | Acetonitrile |

Photoelimination and Intramolecular Photosubstitution Reactions of Dihydrotriazinium Salts

The irradiation of quaternary dihydro-1,2,4-triazinium salts, derived from this compound, provides further insight into the photoreduction pathways and the mechanisms of ring-contraction reactions. researchgate.netthieme-connect.de

For instance, the irradiation of the 2(4),5-dihydro-1,2,4-triazinium salt 1a in propan-2-ol leads to the formation of a pyrazole derivative 7 and a phenanthroimidazole derivative 12 in a 2:1 ratio with a total yield of 91%. researchgate.net During this reaction, the aromatic triazine 6 is observed as an intermediate at the beginning of the reaction. researchgate.net

Irradiation of 1-methyl-3,5,6-triphenyl-1,2,4-triazinium iodide (15 ) in acetonitrile results in a disproportionation reaction, yielding 2,4,5-triphenylimidazole (9 ) and 1-methyl-2-phenyl-1H-phenanthro[9,10-d]imidazole (14 ). researchgate.net These reactions demonstrate that the dihydrotriazinium salts undergo significant photochemical transformations, leading to various five-membered heterocyclic products through complex ring-contraction and rearrangement pathways. researchgate.net

Reaction Mechanisms and Pathways

Beyond photochemical reactions, the chemical transformations of this compound and its derivatives can also be achieved through other means, such as nucleophilic substitution and oxidation.

Nucleophilic Substitution Reactions of this compound Methiodide

While specific studies on the direct nucleophilic substitution reactions of this compound methiodide are not extensively detailed in the available literature, the reactivity of related 1,2,4-triazinium salts provides valuable insights. Generally, 1-alkyl-1,2,4-triazinium salts are stable compounds that can be synthesized by the alkylation of the corresponding 1,2,4-triazines. researchgate.net These salts can serve as precursors to triazinium ylides, which then undergo 1,3-dipolar cycloadditions with various dipolarophiles. researchgate.net It has been noted that dealkylation of N-alkyl triazinium salts to regenerate the starting triazine can occur under certain reaction conditions. researchgate.net The reactivity of other heterocyclic systems, such as bis(1,3,4-thiadiazolo)-1,3,5-triazinium halides, shows that nucleophilic attack can occur at the carbon atoms of the central cationic ring, leading to ring-opening and rearrangement products. acs.org This suggests that the triazinium ring in this compound methiodide is likely susceptible to nucleophilic attack, potentially leading to a variety of products depending on the nucleophile and reaction conditions, although specific examples for this substrate are not readily found.

Oxidation Reactions

The oxidation of the this compound ring system is not a commonly reported transformation, suggesting a degree of stability of the aromatic triazine core. General studies on the oxidation of 1,2,4-triazines indicate that the outcome of the reaction is highly dependent on the substitution pattern of the triazine ring and the oxidizing agent used. thieme-connect.de

Tautomeric Equilibria in Dihydro-1,2,4-triazines

The reduction of the 1,2,4-triazine (B1199460) ring leads to various dihydro-1,2,4-triazines, which can exist as a mixture of tautomers. The study of tautomeric equilibria in these systems is essential for understanding their stability and reactivity. For dihydro-1,2,4-triazines, several positional isomers are possible, with the equilibrium being influenced by the substitution pattern on the heterocyclic ring and the solvent.

Theoretical studies, employing methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), have been instrumental in determining the relative stabilities of the different dihydro-1,2,4-triazine tautomers. rsc.org For the unsubstituted dihydro-1,2,4-triazine, a tautomeric equilibrium involving mainly the 2,5-dihydro, 4,5-dihydro, and 1,6-dihydro isomers is anticipated. rsc.org Quantum chemical calculations have shown that the 2,5-dihydro isomer is the most stable. rsc.org

In the case of 1,2,4-triazines with aryl substituents in the 3, 5, and 6 positions, which is directly relevant to the derivatives of this compound, UV spectroscopic measurements in ethanol have indicated a tautomeric equilibrium between the 2,5-dihydro and 4,5-dihydro isomers, with the 2,5-dihydro form being predominant. rsc.org The presence of a substituent on a nitrogen atom can shift this equilibrium. For example, a substituent at the N-4 position tends to favor the 4,5-dihydro isomer, whereas a substituent at the N-1 position favors the 1,6-dihydro isomer. rsc.org

Spectroscopic methods are key to investigating these equilibria in solution. For example, studies on tri- and tetra-phenyldihydro-1,3,5-triazines have utilized IR, UV, and ¹H NMR spectroscopy to identify and quantify the different tautomeric forms present in solution and in the solid state. organic-chemistry.org

The relative stabilities of the main dihydro-1,2,4-triazine tautomers based on theoretical calculations are presented in the table below.

| Tautomer | Relative Energy (kcal/mol) in Gas Phase (Theoretical) | Key Stability Factors |

| 2,5-dihydro-1,2,4-triazine | 0 (Most Stable) | Supported by quantum chemical calculations as the most stable isomer. rsc.org |

| 1,6-dihydro-1,2,4-triazine | ~6.9 | Higher in energy compared to the 2,5-dihydro isomer. rsc.org |

| 4,5-dihydro-1,2,4-triazine | ~8.6 | Predominant in ethanol for 3,5,6-aryl substituted derivatives along with the 2,5-dihydro form. rsc.org |

Spectroscopic and Structural Characterization of 3,5,6 Triphenyl 1,2,4 Triazine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic methods is employed to confirm the identity and purity of 3,5,6-triphenyl-1,2,4-triazine and to provide a detailed analysis of its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals in the aromatic region. rsc.orgumich.edu In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton signals for the phenyl groups appear as multiplets in the range of δ 7.31-8.71 ppm. rsc.orgumich.edu Specifically, a multiplet corresponding to two protons is observed between δ 8.64 and 8.71 ppm, while other multiplets for the remaining aromatic protons are seen at approximately δ 7.59-7.70 ppm (4H), δ 7.53-7.58 ppm (3H), and δ 7.33-7.45 ppm (6H). rsc.org The complexity of this region of the spectrum arises from the various electronic environments of the protons on the three distinct phenyl rings attached to the asymmetric 1,2,4-triazine (B1199460) core.

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the molecular structure by revealing the chemical shifts of the carbon atoms. For this compound in CDCl₃, characteristic signals for the carbon atoms of the triazine ring appear at δ 162.1, 158.4, and 156.5 ppm. umich.edu The numerous signals in the aromatic region, between approximately δ 124.5 and 136.9 ppm, correspond to the carbon atoms of the three phenyl substituents. umich.edu The specific chemical shifts observed are δ 161.1, 155.4, 135.8, 135.5, 134.7, 131.5, 130.6, 129.8, 129.5, 129.4, 128.8, 128.5, 128.4, and 128.3 ppm. rsc.org

¹H–¹H COSY NMR: To definitively assign the proton signals and understand the coupling relationships between them, two-dimensional NMR techniques like ¹H–¹H Correlation Spectroscopy (COSY) are utilized. nih.govacs.org COSY spectra reveal which protons are spin-coupled, helping to delineate the spin systems within the phenyl rings and their connectivity, which is particularly useful for complex aromatic systems. nih.govacs.org

Interactive Data Table: NMR Data for this compound

| Technique | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Reference |

| ¹H NMR | ¹H | 8.64 - 8.71 | m, 2H | rsc.org |

| 7.59 - 7.70 | m, 4H | rsc.org | ||

| 7.53 - 7.58 | m, 3H | rsc.org | ||

| 7.33 - 7.45 | m, 6H | rsc.org | ||

| ¹³C NMR | ¹³C | 162.1, 158.4, 156.5 | Triazine carbons | umich.edu |

| 124.5 - 136.9 | Phenyl carbons | umich.edu |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. Key absorptions include those for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the triazine and phenyl rings, and various bending vibrations. umich.edu For instance, a reported IR spectrum shows peaks at 2978, 1672, 1477, and 1414 cm⁻¹. umich.edu The bands in the 1400-1600 cm⁻¹ region are typical for the stretching vibrations of the aromatic and heteroaromatic rings.

Interactive Data Table: Key IR Absorptions for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 2978 | umich.edu |

| C=N/C=C Stretch | 1672 | umich.edu |

| Aromatic Ring Stretch | 1477 | umich.edu |

| Aromatic Ring Stretch | 1414 | umich.edu |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate determination of the molecular weight of a compound, allowing for the calculation of its elemental formula. mdpi.com For this compound, the calculated exact mass for the protonated molecule [M+H]⁺ is 310.1339 amu. rsc.org Experimental HRMS data show a found value of 310.1336 amu, which is in excellent agreement with the calculated mass, confirming the molecular formula C₂₁H₁₆N₃. rsc.org Mass spectrometry analysis also reveals a molecular ion peak at a mass-to-charge ratio (m/z) of 310, corresponding to the protonated molecule.

X-ray Crystallography for Unambiguous Structure Determination

While spectroscopic methods provide strong evidence for the structure of this compound, X-ray crystallography offers an unambiguous determination of its three-dimensional structure in the solid state. mdpi.com The compound crystallizes as a yellow solid. rsc.org Crystallographic studies reveal that the central 1,2,4-triazine ring is essentially planar. However, due to steric hindrance between the phenyl groups, they are twisted out of the plane of the triazine ring, creating a propeller-like geometry. This non-planar conformation has significant implications for the compound's electronic properties and intermolecular packing in the crystal lattice. The asymmetric substitution pattern of the 1,2,4-triazine core leads to different crystal packing motifs compared to more symmetrical isomers like 1,3,5-triazines.

Electronic and Optical Spectroscopy

Electronic and optical spectroscopy techniques, such as UV-Vis absorption spectroscopy, are used to probe the electronic transitions within the molecule and understand its photophysical properties.

The UV-Vis absorption spectrum of 1,2,4-triazine derivatives is characterized by distinct electronic transitions. These molecules typically exhibit strong absorption bands in the UV region corresponding to π–π* transitions and weaker, lower-energy bands in the visible region attributed to n–π* transitions. mdpi.comnih.gov The n–π* transitions involve the excitation of a non-bonding electron from a nitrogen atom to an antibonding π* orbital of the triazine ring.

The fusion of additional (hetero)aromatic rings to the 1,2,4-triazine core has a noticeable, though sometimes modest, effect on the electronic absorption energies. mdpi.com Studies on a series of (hetero)arene ring-fused 3-phenyl rsc.orgumich.edutriazines have shown that these compounds display strong absorption in the UV region and lower intensity absorption bands in the visible range up to 500 nm, which are related to n–π* transitions. mdpi.com The expansion of the ring system can lead to a hypsochromic (blue) shift of the lowest energy absorption maximum. mdpi.com For instance, in a series of such fused systems, lower intensity absorption bands related to n–π* transitions were observed in the visible range up to 500 nm. mdpi.com

Interactive Data Table: UV-Vis Absorption Data for a Ring-Fused Derivative (3-Phenylnaphtho[2,1-e] rsc.orgumich.edutriazine)

| Transition Type | λ_max (nm) | log ε | Reference |

| π–π | 295 | 4.65 | mdpi.com |

| n–π | 358 | 3.68 | mdpi.com |

| 373 | 3.69 | mdpi.com | |

| 388 (sh) | 3.62 | mdpi.com | |

| 466 | 2.41 | mdpi.com |

Photoluminescence (PL) Spectroscopy: Emission Properties and Quantum Yields

The photoluminescence (PL) properties of triazine derivatives are of significant interest for their potential applications in optical devices. For instance, a class of 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives featuring long alkoxyl side chains demonstrate high quantum yields, exceeding 70%, and exhibit liquid-crystalline behavior. tandfonline.com The emission characteristics are influenced by the molecular structure and the surrounding environment.

In a study of multi-branched s-triazine derivatives, it was observed that as the number of branches increased from one to three, the emission spectra showed regular red-shifts, with peak positions ranging from 460 to 580 nm. sioc-journal.cn This was accompanied by a significant enhancement in spectral intensities. sioc-journal.cn Another investigation into extended 2,4,6-triphenyl-s-triazines revealed that most derivatives with electron-releasing substituents were significantly luminescent in dichloromethane (B109758) (CH2Cl2) solutions. mdpi.com For example, the fluorenyl derivative 7-H exhibited a high fluorescence quantum yield (ΦF) of 0.80. mdpi.com It was also noted that the fluorescence of certain derivatives was comparable to their isocyanurate analogues but slightly lower than their 1,3,5-triphenylbenzene (B1329565) counterparts. mdpi.com

The solvent can also play a crucial role in the emission properties. Solvatochromic studies on a specific derivative, 3-NPh2, showed a solvent-insensitive absorption but a highly solvent-sensitive emission. mdpi.com Furthermore, the formation of excimers in the solid state can lead to a larger Stokes shift compared to solutions. For example, three types of 1,3,5-triazine (B166579) derivatives with diphenylacetylene (B1204595) side chains displayed Stokes shifts of 66–114 nm in chloroform, which increased to 132–211 nm in cast films, suggesting excimer formation. researchgate.net Dispersing these compounds in a polystyrene matrix, however, reduced the Stokes shift to approximately 60 nm, indicating effective dispersion. researchgate.net

Aromatic dendrimers incorporating 2,4,6-triphenyl-1,3,5-triazine cores have also been synthesized and their photophysical properties investigated. One such dendrimer, D2, which contains four 1,3,5-triazine units, showed an emission quantum yield of 0.78, a significant increase compared to a similar dendrimer, D1, with only one triazine unit (ΦF = 0.32). acs.orgnih.gov This enhancement, along with a red-shifted emission maximum, was attributed to the higher content of 1,3,5-triazine skeletons and the expanded π-conjugation system in D2. acs.orgnih.gov

| Compound/Derivative | Emission Peak (nm) | Quantum Yield (ΦF) | Solvent/State | Reference |

| Multi-branched s-triazines | 460-580 | - | - | sioc-journal.cn |

| Fluorenyl derivative 7-H | - | 0.80 | CH2Cl2 | mdpi.com |

| 1,3,5-triazine with diphenylacetylene side chains | - | >0.46 | Chloroform | researchgate.net |

| Aromatic dendrimer D1 | - | 0.32 | - | acs.orgnih.gov |

| Aromatic dendrimer D2 | - | 0.78 | - | acs.orgnih.gov |

| 2,4,6-triphenyl-1,3,5-triazine derivatives with long alkoxyl side chains | - | >0.70 | - | tandfonline.com |

Diffused Reflectance Spectroscopy (DRS) for Optical Band Transitions

Diffused Reflectance Spectroscopy (DRS) is a valuable technique for determining the optical band transitions of powdered materials. By applying the Kubelka-Munk function to the diffuse reflectance data, the band gap energy (Eg) can be estimated. redalyc.org

For a novel 1,2,4-triazine derivative, 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide, DRS analysis revealed optical band transitions at 2.07 eV and 2.67 eV in its powder form. mdpi.comresearchgate.net In another study, the optical band transitions for 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one were estimated to be 2.72 eV. mdpi.com

The absorption spectrum of 2,4,6-triphenyl-1,3,5-triazine (TP3) changes significantly when moving from a solution to a crystalline powder. acs.org The powder form, measured using diffuse reflection, shows a broadened spectrum with the first absorption peak being red-shifted by approximately 60 nm (about 0.75 eV) compared to the solution. acs.org This highlights the influence of the solid-state packing on the electronic properties.

Furthermore, the HOMO-LUMO band gaps for aromatic dendrimers D1 and D2, bearing 2,4,6-triphenyl-1,3,5-triazine cores, were estimated to be in the range of 3.5–3.6 eV using the Tauc plot method. acs.orgnih.gov These values suggest the feasibility of oxidation and electron transfer processes in these materials. acs.orgnih.gov

| Compound/Derivative | Optical Band Gap (Eg) (eV) | Method | Reference |

| 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide | 2.07 and 2.67 | DRS | mdpi.comresearchgate.net |

| 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one | 2.72 | DRS | mdpi.com |

| Aromatic dendrimer D1 | 3.5-3.6 | Tauc Plot | acs.orgnih.gov |

| Aromatic dendrimer D2 | 3.5-3.6 | Tauc Plot | acs.orgnih.gov |

Two-Photon Absorption (2PA) Studies

Two-photon absorption (2PA) is a nonlinear optical process with significant potential in applications like fluorescence bio-imaging. mdpi.com Studies on extended 2,4,6-triphenyl-s-triazines have shown that these molecules can be effective two-photon absorbers, particularly when functionalized with electron-releasing groups at their periphery. mdpi.comresearchgate.net

For a series of multi-branched s-triazine derivatives, the 2PA cross-section (σ) was found to increase non-linearly with the number of branches, indicating a cooperative enhancement of this property. sioc-journal.cn This suggests that the molecular architecture plays a crucial role in the 2PA efficiency.

In a comparative study, 2,4,6-triphenyl-s-triazines were found to be better two-photon absorbers in the near-IR range compared to their isocyanurate analogues. mdpi.com This makes them promising candidates for two-photon fluorescence bio-imaging due to their larger two-photon brilliancy. mdpi.com For instance, a specific derivative, 3-NPh2, exhibited a significantly larger fluorescence yield in chlorinated organic solvents compared to structurally related s-triazine derivatives. mdpi.com

The 2PA performance is discussed in relation to closely related octupoles such as N,N′,N″-triphenylisocyanurates and 1,3,5-triphenylbenzenes. researchgate.net While s-triazines generally show better 2PA properties, they have a reduced transparency window in the visible range due to a red-shifted first one-photon absorption peak, especially with electron-releasing substituents. mdpi.comresearchgate.net

Electrochemical Characterization

Cyclic Voltammetry for Redox Potentials and Energy Levels (HOMO, LUMO, Band Gap)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of molecules and estimate their frontier molecular orbital (HOMO and LUMO) energy levels and electrochemical band gap.

For a novel 1,2,4-triazine derivative, 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide, CV studies in dichloromethane revealed two quasi-reversible redox systems. mdpi.com The onsets of the oxidation and reduction peaks were determined to be -0.79 V and +1.18 V, respectively. mdpi.com From these values, the HOMO and LUMO energy levels were calculated to be -5.32 eV and -3.61 eV, respectively, resulting in an electrochemical band gap of 1.71 eV. mdpi.com In another set of reported values for the same compound, the onsets of oxidation and reduction were -0.76 V and +0.92 V, leading to a HOMO of -5.32 eV, a LUMO of -3.64 eV, and a band gap of 1.68 eV. mdpi.com

Aromatic dendrimers containing 2,4,6-triphenyl-1,3,5-triazine cores have also been characterized using CV. nih.gov The estimated HOMO-LUMO band gaps for these dendrimers were found to be in the range of 3.5–3.6 eV, which supports their potential for use in applications requiring efficient electron transfer. acs.orgnih.gov

Computational modeling, such as Density Functional Theory (DFT), can be used to predict the bandgaps of triphenyl derivatives, with predicted values in the range of approximately 3.2–3.8 eV. These theoretical predictions can be correlated with experimental data from CV measurements to validate the electronic properties and performance in optoelectronic applications.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method | Reference |

| 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide | -5.32 | -3.61 | 1.71 | CV | mdpi.com |

| 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide (alternative values) | -5.32 | -3.64 | 1.68 | CV | mdpi.com |

| Aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores | - | - | 3.5-3.6 | CV/Tauc Plot | acs.orgnih.gov |

| Triphenyl derivatives (computational) | - | - | ~3.2–3.8 | DFT |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Delocalization

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study materials with unpaired electrons, such as radicals. It provides information about the delocalization of the radical species.

In a study involving the photocatalytic oxidation of benzylamine (B48309) using aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores, EPR spectroscopy was employed to detect the presence of superoxide (B77818) radicals (O2•–). acs.orgnih.gov The characteristic signal of the DMPO-O2•– adduct was clearly observed, confirming the role of superoxide radicals in the reaction mechanism. acs.orgnih.gov

Another study focused on the synthesis and EPR analysis of a tripodal 2,4,6-tris(p-aminoanilino)-1,3,5-triazine (B8484194) (TRIPOD) derivative. sorbonne-nouvelle.fr After irradiation with a cobalt-gamma source, the EPR spectra of the polycrystalline sample were recorded at room temperature. sorbonne-nouvelle.fr The spectra were simulated to determine the structure of the radical formed in the sample. sorbonne-nouvelle.fr

Thermal Analysis Techniques

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability and decomposition behavior of compounds.

The melting point of this compound is reported to be in the range of 127-131 degrees Celsius, indicating good thermal stability.

Studies on a series of 3-isopropyl-8-(R-phenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c] sioc-journal.cnmdpi.comresearchgate.nettriazines showed that the melting points are dependent on the position and type of substituent on the phenyl moiety. mdpi.com These compounds generally exhibit high thermal stability in both inert and oxidizing atmospheres. mdpi.com The decomposition process, analyzed by TG coupled with FTIR and QMS, was found to be initiated by a radical mechanism involving the cleavage of C-N and C-C bonds. mdpi.com

For a series of sym-2,4,6-trisubstituted-s-triazine derivatives, TGA revealed that the thermal stability and char residue were influenced by the substituent on the aniline (B41778) moiety. semanticscholar.orgbohrium.com For example, derivatives with methoxy (B1213986) (TMAT) and hydroxyl (THAT) groups showed higher thermal stability and char residue compared to those with hydrogen (TAT), bromo (TBAT), and chloro (TCAT) substituents. semanticscholar.org The main degradation step for these compounds occurred in the range of 240–450 °C. semanticscholar.org

A novel 1,2,4-triazine derivative, 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide, was also studied using TGA to determine its thermal stability and kinetic thermodynamic parameters. mdpi.com

| Compound/Derivative | Melting Point (°C) | Decomposition Temperature Range (°C) | Key Findings | Reference |

| This compound | 127-131 | - | Good thermal stability. | |

| 3-Isopropyl-8-(R-phenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c] sioc-journal.cnmdpi.comresearchgate.nettriazines | Varies with substituent | - | High thermal stability; decomposition initiated by radical mechanism. | mdpi.com |

| sym-2,4,6-trisubstituted-s-triazine (TCAT) | - | 240-340 | - | semanticscholar.org |

| sym-2,4,6-trisubstituted-s-triazine (TAT) | - | 320-440 | - | semanticscholar.org |

| sym-2,4,6-trisubstituted-s-triazine (TBAT) | - | 330-440 | - | semanticscholar.org |

| sym-2,4,6-trisubstituted-s-triazine (THAT) | - | 330-450 | Higher thermal stability and char residue. | semanticscholar.org |

| sym-2,4,6-trisubstituted-s-triazine (TMAT) | - | 350-450 | Higher thermal stability and char residue. | semanticscholar.org |

Table of Compound Names

| Abbreviation/Number | Full Chemical Name |

| 3-NPh2 | A derivative of 2,4,6-triphenyl-s-triazine with N,N-diphenylamino substituents |

| 7-H | A fluorenyl derivative of 2,4,6-triphenyl-s-triazine |

| D1 | Aromatic dendrimer with one 2,4,6-triphenyl-1,3,5-triazine core |

| D2 | Aromatic dendrimer with four 2,4,6-triphenyl-1,3,5-triazine cores |

| - | 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide |

| - | 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one |

| TP3 | 2,4,6-triphenyl-1,3,5-triazine |

| TRIPOD | 2,4,6-tris(p-aminoanilino)-1,3,5-triazine |

| - | 3-isopropyl-8-(R-phenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c] sioc-journal.cnmdpi.comresearchgate.nettriazine |

| TAT | N2,N4,N6-triphenyl-1,3,5-triazine-2,4,6-triamine |

| TBAT | N2,N4,N6-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine |

| TCAT | N2,N4,N6-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine |

| THAT | 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(azanediyl))triphenol |

| TMAT | N2,N4,N6-tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine |

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetric Analysis (dTGA)

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The derivative thermogravimetric analysis (dTGA) curve, which is the first derivative of the TGA curve, helps to identify the temperatures at which the most significant mass loss occurs.

For novel 1,2,4-triazine derivatives, TGA/dTGA studies are conducted to identify their thermal stability and to calculate kinetic thermodynamic parameters. researchgate.netmdpi.com In a typical analysis, the sample is heated in a nitrogen atmosphere at a constant rate, for instance, 10 °C min⁻¹, over a temperature range such as 20–800 °C. researchgate.net

In a study on the derivative Compound 4, thermal analysis was performed to understand its stability and decomposition kinetics. researchgate.netmdpi.com The Coats-Redfern equation was used to estimate the kinetic parameters, including entropy of activation (ΔS), enthalpy of activation (ΔH), and Gibbs free energy of activation (ΔG*). mdpi.com These parameters provide insight into the transition state of the decomposition reaction.

Interactive Data Table: Kinetic Thermodynamic Parameters for Compound 4 mdpi.com

| Parameter | Value | Unit |

| ΔS* (Entropy of Activation) | -239.19 | J mol⁻¹ K⁻¹ |

| ΔH* (Enthalpy of Activation) | 51.05 | kJ mol⁻¹ |

| ΔG* (Gibbs Free Energy) | 185.08 | kJ mol⁻¹ |

The negative value of ΔS* suggests that the activated complex is more ordered than the reactants. The positive values for ΔH* and ΔG* indicate that the decomposition process is endothermic and non-spontaneous, respectively. mdpi.com

Morphological and Crystalline Characterization of Thin Films

The performance of organic compounds in applications like optoelectronics is highly dependent on the morphology and crystalline nature of their thin films. researchgate.net Techniques such as Field Emission Scanning Electron Microscopy (FESEM) and X-ray Diffraction (XRD) are employed for this characterization.

Field Emission Scanning Electron Microscopy (FESEM)

FESEM is a high-resolution imaging technique used to observe the surface topography and morphology of materials. researchgate.net It provides detailed information about the shape, size, and arrangement of particles on the film's surface. For 1,2,4-triazine derivatives, FESEM is used to analyze the structural properties of thermally evaporated thin films. researchgate.netmdpi.com

Analysis of the derivative Compound 4 revealed that thermally evaporated thin films deposited on glass substrates had a smooth, homogeneous, and uniform surface. The FESEM images showed that the films were free of structural defects such as cracks or voids, which is a desirable quality for applications in electronic devices. researchgate.net

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique for determining the crystallographic structure of a material. It provides information on crystal system, lattice parameters, and preferential crystallite orientation.

The XRD analysis of the powdered form of the derivative Compound 4 was investigated, and the structural parameters were refined using programs like the Fullprof Suite. researchgate.net The analysis confirmed the crystalline nature of the compound. The results indicated that Compound 4 possesses a triclinic crystal structure with the space group P-1. researchgate.netmdpi.com The lattice parameters derived from the XRD data are detailed in the table below.

Interactive Data Table: Crystal Structure Data for Compound 4 researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 4.03416 Å |

| b | 13.73010 Å |

| c | 16.00670 Å |

| α | 113.4230° |

| β | 94.4060° |

| γ | 93.0050° |

| Unit-cell Volume | 807.795512 ų |

Theoretical and Computational Investigations of 3,5,6 Triphenyl 1,2,4 Triazine

Electronic Structure and Property Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. Key parameters derived from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The difference between these energies, known as the HOMO-LUMO energy gap (Eg), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Table 1: Representative HOMO, LUMO, and Energy Gap Data for Triazine Derivatives from DFT Calculations Note: The following data is for related triazine compounds, not 3,5,6-triphenyl-1,2,4-triazine, and is presented for illustrative purposes.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Source |

| 9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (OTrPhCz) | -5.83 | -2.88 | 2.95 | rsc.org |

| 9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-2-bromo-9H-carbazole (OTrPhCzBr) | -5.96 | -2.71 | 3.25 | rsc.org |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

This table is interactive. You can sort the columns by clicking on the headers.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption and emission spectra of molecules. mdpi.comaps.org It is a widely used method for studying the properties of organic compounds in their excited states due to its reasonable accuracy and computational efficiency. nih.gov By calculating the vertical electron transition energies, TD-DFT provides insights into the optical properties of molecules. mdpi.com

For various 1,2,4-triazine (B1199460) and 1,3,5-triazine (B166579) derivatives, TD-DFT calculations have been successfully employed to rationalize their UV-Vis absorption spectra and other optoelectronic properties. nih.govmdpi.commdpi.com For example, studies on triazine-based dyes for solar cells use TD-DFT to predict their absorption spectra and light-harvesting efficiency. nih.gov The choice of functional, such as CAM-B3LYP, and basis set is crucial for obtaining results that correlate well with experimental data. nih.gov These computational approaches can also account for solvent effects on excitation energies by using models like the polarized continuum model (PCM). researchgate.net

Molecular Dynamics and Conformation Studies

Theoretical studies have been conducted to determine the relative stability of the nine possible isomers of dihydro-1,2,4-triazine. bme.huresearchgate.netnih.gov Using various levels of theory, including Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and DFT, researchers have calculated the energies of these isomers to identify the most stable structures. bme.hunih.gov

Quantum chemical calculations consistently support that the 2,5-dihydro-1,2,4-triazine is the most stable isomer. bme.huresearchgate.netnih.gov The 1,6-dihydro and 4,5-dihydro isomers are found to be the next most stable, with energies about 6.9 and 8.6 kcal/mol higher than the 2,5-dihydro isomer, respectively. researchgate.net These theoretical findings help to rationalize experimental observations where only the more stable isomers have been successfully synthesized and identified. bme.hunih.gov While high-level calculations on molecules with multiple phenyl substitutions can be computationally demanding, the results for the parent dihydro-1,2,4-triazine ring system provide a fundamental understanding of the inherent stability of the core structure. bme.hu

Table 2: Relative Gas-Phase Energies of Dihydro-1,2,4-triazine Isomers Relative energies calculated at a similar level of density functional theory as reported by Nagy et al.

| Isomer | Relative Energy (kcal/mol) |

| 2,5-dihydro-1,2,4-triazine | 0.0 (Most Stable) |

| 1,6-dihydro-1,2,4-triazine | ~6.9 |

| 4,5-dihydro-1,2,4-triazine | ~8.6 |

Source: researchgate.net

Tautomerism is an important consideration for heterocyclic compounds like 1,2,4-triazines. Theoretical methods are instrumental in studying the relative stabilities of different tautomeric forms. For 1,2,4-triazines bearing aryl substituents at the 3, 5, and 6 positions, UV spectroscopic measurements have suggested the existence of a tautomeric equilibrium between the 2,5-dihydro and 4,5-dihydro forms in ethanol (B145695). researchgate.net

Computational studies on related heterocyclic systems, such as 1,3,5-triazine derivatives, have used DFT to investigate the stability and acidity of various tautomers in both gas and aqueous phases. researchgate.net Such calculations can predict which tautomers are most likely to be present under different conditions, which can be crucial for understanding a molecule's biological activity or chemical reactivity. researchgate.net

The three-dimensional conformation of this compound is determined by the rotational freedom of the three phenyl groups attached to the triazine core. The geometry optimization of such phenyl-substituted molecules can require significant computational resources. bme.hu

Studies on the related 2,4,6-triphenyl-1,3,5-triazine (B147588) isomer have shown that these molecules tend to adopt a nearly coplanar conformation. mdpi.com This planarity is thought to be favored by weak intramolecular hydrogen bonds between the ortho-hydrogens of the phenyl rings and the nitrogen atoms of the triazine ring. mdpi.com A similar planar or near-planar conformation could be expected for this compound, which would have significant implications for its electronic properties, such as conjugation and intermolecular packing in the solid state. Theoretical calculations are essential for exploring these conformational landscapes and understanding the stereoelectronic effects that govern the molecule's preferred geometry. bme.hu

Molecular Twist Angle and Root-Mean-Square Deviation (RMSD) of Excited States

For triphenyl-triazine derivatives, the dihedral angles between the phenyl substituents and the central triazine ring are critical. In the ground state, steric hindrance typically forces the phenyl rings to be twisted out of the plane of the triazine ring. Upon excitation to a singlet (S₁) or triplet (T₁) state, the electronic distribution changes, which can lead to a more planar or a more twisted geometry. This geometric relaxation influences the energy of the excited state and the rates of photophysical processes.

Computational methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly employed to optimize the geometries of molecules in their excited states. By comparing the optimized excited-state geometry with the ground-state geometry, one can determine the changes in twist angles and calculate the RMSD. A larger RMSD indicates a more significant structural rearrangement upon excitation. For instance, in related donor-acceptor molecules containing a triazine unit, a change in the excited state character, such as from a locally excited (LE) state to a charge-transfer (CT) state, is often accompanied by a planarization of the molecule to facilitate charge separation.

Table 1: Hypothetical Geometrical Parameters of this compound in Ground and Excited States

| Parameter | Ground State (S₀) | First Excited Singlet State (S₁) | First Excited Triplet State (T₁) |

| Phenyl-Triazine Dihedral Angle 1 | ~45° | ~30° | ~35° |

| Phenyl-Triazine Dihedral Angle 2 | ~45° | ~30° | ~35° |

| Phenyl-Triazine Dihedral Angle 3 | ~45° | ~30° | ~35° |

| RMSD from S₀ (Å) | 0 | 0.3 | 0.25 |

Note: This table is illustrative and based on general observations for similar aromatic compounds, as specific data for this compound is not available.

Photophysical Process Simulations

The simulation of photophysical processes provides deep insights into the mechanisms of light emission and non-radiative decay. For molecules like this compound, understanding these processes is key to predicting their efficiency as emitters.

Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) Rate Calculations

Intersystem crossing (ISC) is the transition from a singlet excited state to a triplet excited state (S₁ → T₁), while reverse intersystem crossing (RISC) is the transition from a triplet to a singlet state (T₁ → S₁). The rates of these processes (k_ISC and k_RISC) are crucial for materials exhibiting thermally activated delayed fluorescence (TADF) or phosphorescence.

The rate of ISC and RISC can be estimated using Fermi's Golden Rule, which depends on the spin-orbit coupling (SOC) between the initial and final states and the energy difference between them (ΔE_ST). A small ΔE_ST and significant SOC are prerequisites for efficient ISC and RISC. Computational methods can calculate these parameters. For example, in donor-acceptor molecules with a triazine core, the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can lead to a small ΔE_ST, which is favorable for a high k_RISC.

Reorganization Energies (λ) of Intersystem Crossing Processes

The reorganization energy (λ) is a key parameter in Marcus theory for electron transfer and is also relevant for non-radiative transitions like ISC and RISC. It represents the energy required to distort the molecule from its equilibrium geometry in the initial electronic state to the equilibrium geometry of the final electronic state, without the electronic transition occurring.

The total reorganization energy is composed of internal (vibrational) and external (solvent) contributions. Computational chemistry can be used to calculate the internal reorganization energy by determining the energies of the molecule in the optimized geometries of the initial and final states. A lower reorganization energy generally facilitates faster ISC and RISC rates. For rigid molecules with minimal geometric changes between the S₁ and T₁ states, the reorganization energy is expected to be small.

Table 2: Illustrative Calculated Photophysical Parameters for a Triphenyl-Triazine Derivative

| Parameter | Value | Unit |

| ΔE_ST (S₁-T₁ energy gap) | 0.15 | eV |

| Spin-Orbit Coupling (S₁-T₁) | 0.1 | cm⁻¹ |

| k_ISC (calculated) | 1 x 10⁸ | s⁻¹ |

| k_RISC (calculated) | 5 x 10⁵ | s⁻¹ |

| Reorganization Energy (λ_ISC) | 0.1 | eV |

Note: These values are hypothetical and serve to illustrate the typical range of parameters for triazine-based TADF materials.

Phosphorescence Rate Simulations

The rate of phosphorescence (k_p), the radiative decay from a triplet state to the ground state (T₁ → S₀), can also be simulated. This rate is dependent on the transition dipole moment between the T₁ and S₀ states, which is typically very small for organic molecules due to the spin-forbidden nature of the transition. However, spin-orbit coupling can mix some singlet character into the triplet state, making the transition weakly allowed.

Computational models can calculate the phosphorescence lifetime (τ_p = 1/k_p) by evaluating the spin-orbit coupling between the T₁ and S₀ states, as well as higher-lying singlet states that can mediate the transition. Studies on phenyl-s-triazines have shown that the lowest triplet state is of a (π, π*) nature, which influences its phosphorescence characteristics. For this compound, the presence of the nitrogen atoms in the triazine ring would enhance spin-orbit coupling compared to its all-carbon analogue, triphenylbenzene, potentially leading to a higher phosphorescence rate.

Advanced Research Applications of 3,5,6 Triphenyl 1,2,4 Triazine and Its Derivatives

Organic Optoelectronic Materials Research

The pursuit of high-performance, cost-effective organic materials for electronic and photonic devices has led to the extensive investigation of triazine-based compounds. The inherent electron-accepting capability of the triazine ring makes these molecules prime candidates for various roles in organic optoelectronics.

Electron Acceptor Units for n-Type Semiconductors

Triazine derivatives are recognized as effective electron transporters in the field of organic electronics, a property attributed to their high electron affinity, optoelectronic characteristics, and thermal stability nih.gov. The electron-deficient nature of the triazine core facilitates efficient electron injection and transport, which is a critical requirement for n-type semiconductor materials.

One notable example is the triazine compound 4,4′-bis-[2-(4,6-diphenyl-1,3,5-triazinyl)]-1,1′-biphenyl (BTB), which has been developed as an electron transport material. Research has shown that BTB exhibits an electron mobility of approximately 7.2 × 10⁻⁴ cm² V⁻¹ s⁻¹ at an electric field of 8.00 × 10⁵ V cm⁻¹. This mobility is an order of magnitude greater than that of the widely used material tris(8-hydroxyquinoline) aluminum (AlQ₃). Consequently, organic light-emitting diodes (OLEDs) incorporating a BTB electron transport layer demonstrate a significant reduction in driving voltage (by 1.7–2.5 V) and a marked increase in efficiency when compared to devices using AlQ₃ researchgate.net.

| Compound | Electron Mobility (cm² V⁻¹ s⁻¹) | Electric Field (V cm⁻¹) | Key Advantage |

|---|---|---|---|

| 4,4′-bis-[2-(4,6-diphenyl-1,3,5-triazinyl)]-1,1′-biphenyl (BTB) | ~7.2 × 10⁻⁴ | 8.00 × 10⁵ | Lower driving voltage and higher efficiency in OLEDs compared to AlQ₃ |

Components in Dye-Sensitized Solar Cells

Researchers have synthesized novel porphyrin-porphyrin dyads bridged by a 1,3,5-triazine (B166579) moiety. These complex molecules act as sensitizers in DSSCs. For instance, a symmetrical Zn[Porph]–Zn[Porph] dyad and an unsymmetrical Zn[Porph]–H₂[Porph] dyad, both linked by 1,3,5-triazine and functionalized with a carboxylic acid group for anchoring to the TiO₂ electrode, have been created. Solar cells fabricated with these dyads exhibited power conversion efficiencies (PCEs) of 3.61% and 4.46%, respectively acs.org. The enhanced performance of the unsymmetrical dyad was attributed to its improved short-circuit current, open-circuit voltage, and fill factor acs.org.

Theoretical studies using density functional theory (DFT) have also been conducted on 1,2,4-triazine (B1199460) derivatives to evaluate their suitability for DSSCs. These calculations focus on properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), energy gap, and light-harvesting efficiency, indicating that these compounds are promising candidates for use in organic DSSCs nih.gov.

| Sensitizer | Power Conversion Efficiency (PCE) | Key Features |

|---|---|---|

| Symmetrical Zn[Porph]–Zn[Porph] dyad (1,3,5-triazine bridged) | 3.61% | Broadened and strengthened absorption in the visible spectrum |

| Unsymmetrical Zn[Porph]–H₂[Porph] dyad (1,3,5-triazine bridged) | 4.46% | Enhanced Jsc, Voc, and FF; longer electron lifetime |

Exploration in Organic Solar Cells as Core Units and Charge Transport Materials

The application of 3,5,6-triphenyl-1,2,4-triazine and its isomers extends to organic solar cells (OSCs), where they can function as core units in novel molecular architectures or as charge transport materials. Their electron-accepting nature is beneficial for creating donor-acceptor systems that facilitate charge separation and transport.

A theoretical study investigated a series of star-shaped molecules with a 2,4,6-triphenyl-1,3,5-triazine (B147588) (TPTA) core, diketopyrrolopyrrole (DPP) arms, and triphenylamine (TPA) end groups. The study, using DFT and time-dependent DFT (TD-DFT) methods, explored their electronic, optical, and charge transport properties. The results indicated that these molecules have well-matched frontier molecular orbital energies with common acceptor materials like PCBM and PC₇₁BM. The calculated reorganization energies suggest that these star-shaped molecules are promising candidates for ambipolar charge transport materials, meaning they can efficiently transport both holes and electrons nih.gov.

Furthermore, N²,N⁴,N⁶-triphenyl-1,3,5-triazine-2,4,6-triamine is utilized as a component in OSCs to optimize charge separation and enhance energy conversion efficiency myskinrecipes.com.

| Molecular Architecture | Core Unit | Potential Application | Key Finding |

|---|---|---|---|

| Star-shaped D-A molecules | 2,4,6-Triphenyl-1,3,5-triazine (TPTA) | Ambipolar charge transport material | Tunable frontier molecular orbitals and good energy level alignment with common acceptors. |

| - | N²,N⁴,N⁶-Triphenyl-1,3,5-triazine-2,4,6-triamine | Component for charge separation | Aids in optimizing charge separation to improve energy conversion efficiency. |

Host Materials for Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, thermally activated delayed fluorescence (TADF) has emerged as a key technology for achieving high efficiency. TADF emitters utilize both singlet and triplet excitons for light emission. Triazine-based molecules are excellent candidates for host materials in TADF OLEDs due to their high triplet energies, which prevent energy back-transfer from the guest emitter.

For instance, an orange-red TADF emitter based on a phenoxazine donor and a 2,4,6-triphenyl-1,3,5-triazine (TRZ) acceptor (tri-PXZ-TRZ) has been developed. An OLED using this emitter achieved a maximum external quantum efficiency (EQE) of 13.3% acs.org. Another high-efficiency organic luminescent material, 2,4-bis{3-(9H-carbazol-9-yl)-9H-carbazol-9-yl}-6-phenyl-1,3,5-triazine (CC2TA), which comprises bicarbazole donor units and a phenyltriazine acceptor, was designed to have a very small singlet-triplet energy splitting (ΔEST = 0.06 eV). This small energy gap facilitates efficient reverse intersystem crossing, a key process in TADF. An OLED using CC2TA as the emitter reached a high EQE of up to 11% researchgate.net. Further advancements have seen a green TADF OLED based on a s-triazine emitter achieve a maximum EQE of 29.6% researchgate.net.

| Emitter/Host Material | Maximum External Quantum Efficiency (EQE) | Emission Color | ΔEST (eV) |

|---|---|---|---|

| tri-PXZ-TRZ | 13.3% | Yellow-Orange | - |

| CC2TA | 11% | - | 0.06 |

| s-Triazine based emitter | 29.6% | Green | - |

Catalysis and Photoreactions

The reactivity of the triazine ring under photoirradiation makes it a valuable component in the design of photocatalysts for organic transformations.

Role as Photocatalysts in Organic Transformations

Aromatic dendrimers featuring 2,4,6-triphenyl-1,3,5-triazine cores have been synthesized and employed as innovative photocatalysts. These dendrimers have demonstrated high efficiency and selectivity in the oxidation of various benzylamines to their corresponding N-benzylidene benzylamines under mild conditions nih.gov. One such dendrimer-based photocatalyst achieved a quantitative yield in the selective synthesis of N-benzylidene benzylamine (B48309) in a short reaction time of 3 hours, using only 2.0 mol% of the catalyst acs.org. The photocatalyst was also found to be reusable acs.org.

In a different application, covalent organic frameworks (COFs) incorporating 2,4,6-triphenyl-1,3,5-triazine have been shown to be excellent photocathodes for hydrogen (H₂) production through photoelectrochemical water splitting. By creating a donor-acceptor structure within the COF, a significantly enhanced visible-light photocurrent was achieved. One such COF, TAPB-TTB COF, exhibited a photocurrent density of 110 µA cm⁻² at 0 V versus the reversible hydrogen electrode (RHE), which was over three times higher than a similar COF without the optimized donor-acceptor structure researchgate.net.

| Catalyst System | Reaction | Key Performance Metrics | Conditions |

|---|---|---|---|

| Aromatic dendrimer with 2,4,6-triphenyl-1,3,5-triazine core (D2) | Oxidation of benzylamine | Quantitative yield | 3 hours, 2.0 mol% catalyst, room temperature, UV-LED (365 nm) |

| TAPB-TTB COF with 2,4,6-triphenyl-1,3,5-triazine | Photoelectrochemical H₂ evolution | Photocurrent density of 110 µA cm⁻² | Visible light (>420 nm), 0 V vs RHE |

Investigations in Photoelectrochemical H₂ Evolution (Contextual relevance from related triazine COFs)

While direct studies on this compound for photoelectrochemical (PEC) hydrogen (H₂) evolution are emerging, significant insights can be drawn from the closely related and extensively studied class of triazine-based Covalent Organic Frameworks (COFs). These materials leverage the electron-accepting nature of the triazine core to facilitate charge separation and transport, which are critical processes for efficient photocatalysis.

Triazine-based COFs have been identified as promising candidates for visible-light-driven photocatalysis. nih.govmdpi.com Their ordered porous structures, created through the self-assembly of organic building units, provide a high surface area for catalytic reactions and well-defined pathways for charge migration. mdpi.com For instance, COFs incorporating the 2,4,6-triphenyl-1,3,5-triazine unit have been successfully employed as photocathodes for H₂ production. ntu.edu.sg

A key strategy for enhancing PEC activity involves creating donor-acceptor (D-A) structures within the COF. researchgate.net In these systems, the electron-deficient triazine ring acts as the acceptor, while an electron-rich molecule serves as the donor. This design promotes efficient intramolecular charge transfer upon light absorption, which narrows the bandgap and improves the separation of photogenerated electron-hole pairs. researchgate.net

One study demonstrated that a COF (TAPB-TTB COF) built with a 2,4,6-triphenyl-1,3,5-triazine core and a triphenylbenzene donor moiety exhibited a significantly enhanced visible-light photocurrent of 110 µA cm⁻² at 0 V versus the reversible hydrogen electrode (RHE). This performance was markedly higher than a similar COF without the distinct donor-acceptor architecture. ntu.edu.sgresearchgate.net The improved performance was attributed to the narrowed bandgap and more effective charge transfer within the D-A framework. researchgate.net Such findings underscore the potential of leveraging the electronic properties of the triphenyl-triazine core for developing efficient organic photoelectrodes for water splitting. ntu.edu.sg

Analytical Chemistry Applications

Precolumn Derivatizing Reagents in High-Performance Liquid Chromatography (HPLC) for Metal Ion Determination (e.g., Fe(II))

Derivatives of this compound have proven to be highly effective as precolumn derivatizing reagents in High-Performance Liquid Chromatography (HPLC) for the sensitive determination of metal ions. A notable example is 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT), which is used for the analysis of ferrous iron (Fe(II)). researchgate.net

The methodology involves the reaction of Fe(II) with PDT to form a stable and intensely colored magenta chelate. researchgate.net This reaction is typically carried out in a buffered solution (e.g., acetic acid-sodium acetate (B1210297) at pH 4.65) and in the presence of a surfactant like sodium dodecyl sulfate (SDS) to enhance complex formation and stability. researchgate.net The resulting Fe(II)-PDT complex can be readily separated from the unreacted PDT reagent using a reverse-phase HPLC column, such as an ODS (octadecylsilane) column. researchgate.net

The separation is achieved through isocratic elution with a mobile phase consisting of an organic modifier (like acetonitrile) and an aqueous buffer. researchgate.net Detection is performed using a UV-Vis detector set at a wavelength where the chelate exhibits maximum absorbance, for instance, at 555 nm, or in the UV region (e.g., 295 nm) where sensitivity can be even greater. researchgate.net This HPLC-based method offers a significant enhancement in sensitivity compared to conventional spectrophotometric methods. researchgate.net It has been successfully applied to the determination of Fe(II) in natural water samples, achieving a very low detection limit of 0.35 ng mL⁻¹. researchgate.net

| Parameter | Condition/Value |

| Analyte | Fe(II) |

| Derivatizing Reagent | 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) |

| Reaction pH | 4.65 (acetic acid-sodium acetate buffer) |

| Complex Formed | Fe(II)-PDT (magenta colored) |

| HPLC Column | Agilent Shim-pack ODS (Eclipse XDB-C8, 4.6 × 150 mm) |

| Mobile Phase | Acetonitrile (B52724) and 0.02 mol L⁻¹ acetic acid-sodium acetate buffer (pH 4.65) containing SDS and NaClO₄ |

| Detection Wavelength | 555 nm or 295 nm |

| Detection Limit (S/N=3) | 0.35 ng mL⁻¹ |

Supramolecular Chemistry and Nanostructure Formation

The 1,2,4-triazine scaffold, particularly when functionalized with phenyl groups, serves as a valuable building block in supramolecular chemistry due to its defined geometry and specific intermolecular interaction capabilities.

Self-Assembly into Supramolecular Networks